1,3,5-Triazinane-2-thione
CAS No.: 22052-04-6
Cat. No.: VC1739542
Molecular Formula: C3H7N3S
Molecular Weight: 117.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22052-04-6 |
---|---|
Molecular Formula | C3H7N3S |
Molecular Weight | 117.18 g/mol |
IUPAC Name | 1,3,5-triazinane-2-thione |
Standard InChI | InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) |
Standard InChI Key | HBEQQDRAYMGDPU-UHFFFAOYSA-N |
SMILES | C1NCNC(=S)N1 |
Canonical SMILES | C1NCNC(=S)N1 |
Introduction
Chemical Structure and Properties
1,3,5-Triazinane-2-thione, also known as 1,3,5-Triazine-2(1H)-thione, possesses a molecular formula of C3H3N3S with a molecular weight of 113.14 g/mol . The structure consists of a six-membered triazine ring containing three nitrogen atoms at positions 1, 3, and 5, with a thione group (C=S) at position 2. This arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior.
Several synonyms exist for this compound, including mercapto-sym-triazine and 1,3,5-triazine-2-thione, as documented in chemical databases . The basic structure can be modified through substitutions at various positions to create derivatives with enhanced or tailored properties.
Table 1: Physical and Chemical Properties of 1,3,5-Triazinane-2-thione
Synthesis Methods
The synthesis of 1,3,5-Triazinane-2-thione and its derivatives can be accomplished through several methodologies, with recent advances focusing on efficient and environmentally friendly approaches. These methods typically involve cyclization reactions and often utilize thiourea as a key reactant.
One-pot Multicomponent Synthesis
A notable advancement in the synthesis of 1,3,5-triazine-2-thione derivatives is the development of catalyst-free one-pot methodologies. According to research findings, a three-component reaction involving arylaldehydes, thiourea, and orthoformates can efficiently produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones . This approach is particularly valuable as it:
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Requires no external catalyst
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Employs readily available starting materials
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Accommodates diverse substitution patterns
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Provides moderate to good yields
The synthetic strategy relies on the dual functionality of thiourea, which participates in both cyclization with aldehydes and alkylation through intermediate imidate formation . The structures of the resulting 1,3,5-triazine-2,4-dithione derivatives have been thoroughly characterized using spectroscopic techniques and confirmed by single crystal X-ray diffraction .
Cyclic Condensation Methods
Another effective approach for synthesizing 1,3,5-triazinane-2-thiones involves cyclic condensation based on classical Mannich amino methylation of N,N′-unsymmetrical thioureas . This methodology has proven efficient for creating a variety of triazinane-2-thione derivatives with different substitution patterns. The synthesized compounds are typically characterized through analytical and spectroscopic data, including IR, 1HNMR, and mass spectrometry .
Synthesis of Specific Derivatives
For specialized derivatives such as 1,5-dibenzyl-1,3,5-triazinane-2-thione, synthesis typically involves the reaction of benzylamine with carbon disulfide and formaldehyde under controlled conditions. This process may include subsequent purification steps like recrystallization or chromatography to isolate the target compound from unreacted materials and byproducts.
Table 2: Comparison of Synthesis Methods for 1,3,5-Triazinane-2-thione Derivatives
Chemical Reactivity
The reactivity of 1,3,5-Triazinane-2-thione is governed by its molecular architecture, particularly the electron distribution within the triazine ring and the nucleophilic character of the thione group. These features enable the compound to participate in various chemical transformations.
Reactivity Patterns
1,3,5-Triazinane-2-thione exhibits reactivity characteristic of both heterocyclic nitrogen compounds and thiones. The triazine ring, being electron-deficient, can undergo nucleophilic substitution reactions, while the thione group can participate in reactions typical of sulfur-containing functionalities. For derivatives like 1,5-dibenzyl-1,3,5-triazinane-2-thione, the reactivity is further influenced by the electronic effects of the benzyl substituents, which modify the electron density within the molecule.
Common reaction pathways include:
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Alkylation at the sulfur atom of the thione group
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Nucleophilic substitution at the triazine ring
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Coordination with metal ions through the sulfur and nitrogen atoms
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Conversion to other functional groups through oxidation or reduction
Structural Modifications and Effects
Applications in Corrosion Inhibition
One of the most well-documented applications of 1,3,5-triazinane-based compounds is in the field of corrosion inhibition, where they demonstrate exceptional performance in protecting metal surfaces.
Dimeric 1,3,5-Triazinane Derivatives
Research has shown that dimeric 1,3,5-triazinane-based inhibitors, where two triazinane rings are chemically linked by an oligomeric methylene spacer, exhibit remarkable corrosion inhibition efficiency . This design strategy is based on the hypothesis that larger molecules can occupy more metal surface area, thereby providing enhanced protection even at lower concentrations.
These inhibitors have demonstrated impressive performance in:
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CO2-saturated oilfield simulated water with inhibition efficiency exceeding 97%
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Strong acid medium with inhibition efficiency of approximately 95%
The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces, forming a protective layer that prevents corrosive agents from reaching the metal. The mechanism typically involves interactions between the nitrogen and sulfur atoms of the triazinane-thione structure and the metal surface.
Electrochemical Studies
Electrochemical impedance spectroscopy (EIS) has been employed to evaluate the performance of 1,3,5-triazinane-based corrosion inhibitors in various environments. These studies have revealed the formation of protective films on metal surfaces when treated with these compounds, providing insights into the mechanism of corrosion inhibition .
Table 3: Performance Metrics of 1,3,5-Triazinane-Based Corrosion Inhibitors
Structural Diversity and Derivatives
The 1,3,5-Triazinane-2-thione scaffold serves as a versatile platform for creating a wide range of derivatives with diverse properties and applications. Several important derivatives have been reported in the literature, each with unique structural features and potential uses.
Mono-substituted Derivatives
The simplest modifications involve substitution at a single position of the triazinane ring. For example, 5-butyltetrahydro-1,3,5-triazine-2(1H)-thione features a butyl group at position 5, which influences its physical properties and chemical behavior . This compound has been registered in chemical databases with synonyms including 5-butyl-1,3,5-triazinane-2-thione and 5-Butyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol .
Di-substituted Derivatives
More complex derivatives include 1,5-dibenzyl-1,3,5-triazinane-2-thione, which contains two benzyl groups attached to the triazinane ring. With a molecular formula of C17H19N3S and a molecular weight of 297.4 g/mol, this compound demonstrates different physicochemical properties compared to the unsubstituted parent structure, including altered solubility and reactivity patterns.
Triazine-dithione Derivatives
Research has also explored 1,3,5-triazine-2,4-dithione derivatives, which contain two thione groups within the triazine structure . These compounds, particularly 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, represent an important class of heterocycles with potential applications in various fields.
Triaryl-tritrithiones
At the more complex end of the spectrum are 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones (thioisocyanurates), which feature three aryl substituents and three thione groups . These highly functionalized derivatives exhibit distinct properties and potential applications compared to simpler triazinane-thione structures.
Table 4: Structural Comparison of 1,3,5-Triazinane-2-thione Derivatives
Spectroscopic Characterization
Comprehensive characterization of 1,3,5-Triazinane-2-thione and its derivatives is essential for confirming their structures and understanding their properties. Several spectroscopic techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of triazinane-thione compounds, revealing the chemical environment of hydrogen, carbon, and other nuclei within the molecule. For 1,3,5-triazinane-2-thione derivatives, 1H NMR typically shows characteristic signals for the N-H protons and any substituents attached to the triazine ring .
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying functional groups within triazinane-thione compounds, with the thione (C=S) group typically showing characteristic absorption bands. This technique complements NMR data in confirming the structure of newly synthesized derivatives .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of triazinane-thione compounds, aiding in structure elucidation and purity assessment . The molecular ion peak and characteristic fragment ions help confirm the success of synthesis and the identity of the target compound.
X-ray Crystallography
For unambiguous confirmation of three-dimensional structure, single crystal X-ray diffraction has been employed for certain 1,3,5-triazine-2-thione derivatives . This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
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